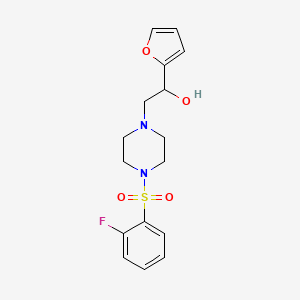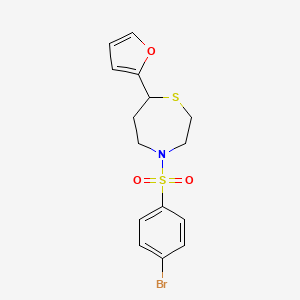
1-metil-N-(1-(fenilsulfonil)-1,2,3,4-tetrahidroquinolin-7-il)-1H-1,2,3-triazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex molecular structure. Known for its diverse pharmacological activities, this compound finds applications in various fields of scientific research, including medicinal chemistry and molecular biology.
Synthetic Routes and Reaction Conditions:
This compound is synthesized through a multi-step process involving the construction of the tetrahydroquinoline core followed by the introduction of the phenylsulfonyl group and the 1H-1,2,3-triazole moiety. Typical reaction conditions include controlled temperature environments, suitable solvents like acetonitrile or dimethyl sulfoxide, and catalysts to facilitate the coupling reactions.
Industrial Production Methods:
Industrially, the synthesis of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is scaled up using large reactors with automated systems to ensure precision in temperature control, reagent addition, and reaction time management. The purification process often involves recrystallization and chromatographic techniques to achieve high purity.
Types of Reactions:
The compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, depending on the functional group involved.
Common Reagents and Conditions:
Common reagents include acids, bases, and organometallic compounds. Reaction conditions are typically controlled to maintain the stability of the triazole and quinoline cores.
Major Products:
Major products from these reactions include various derivatives where functional groups have been altered while retaining the core structure of the compound.
Aplicaciones Científicas De Investigación
This compound has several applications across different scientific domains:
Chemistry: : It is used as a building block in synthetic organic chemistry to create complex molecules for various purposes.
Biology: : In molecular biology, it serves as a probe to study enzyme interactions and protein functions.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of advanced materials and as a chemical intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformational states of proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, this molecule exhibits unique properties due to the presence of the triazole and tetrahydroquinoline moieties. For instance:
1H-1,2,3-Triazole-4-carboxamide: : Lacks the tetrahydroquinoline group, offering different pharmacological profiles.
Phenylsulfonyl-tetrahydroquinoline: : Does not contain the triazole ring, resulting in varied biological activities.
The combination of these structural features in 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide imparts it with a distinct chemical and biological profile, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-23-13-17(21-22-23)19(25)20-15-10-9-14-6-5-11-24(18(14)12-15)28(26,27)16-7-3-2-4-8-16/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUIFAMHXKNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)
![N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2473442.png)
![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)
![4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2473447.png)



![8-[Benzyl(methyl)amino]-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2473455.png)


![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2473461.png)

